1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide
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Overview
Description
1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide is an organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two pyridinium rings, each substituted with two methyl groups at the 3 and 5 positions, and linked by a methylene bridge. The dibromide counterions balance the positive charges on the pyridinium rings.
Preparation Methods
The synthesis of 1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide typically involves the alkylation of 3,5-dimethylpyridine with a suitable bromomethylating agent. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to overnight.
Purification: The product is purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding pyridine derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), ethanol, water.
Major products formed from these reactions include pyridinium N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.
Scientific Research Applications
1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3,5-Dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide can be compared with other similar compounds, such as:
1,4-Dimethoxy-3,5-dimethylpyridin-1-ium Methyl Sulfate: Similar pyridinium structure but with methoxy substituents and a different counterion.
1,2,5-Trimethylpyrazin-1-ium Iodide: Contains a pyrazine ring instead of pyridine and different methyl substitution pattern.
1,3-Dimethylpyridin-1-ium Chloride: Similar pyridinium structure but with different methyl substitution and counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two pyridinium rings linked by a methylene bridge, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,5-dimethylpyridin-1-ium-1-yl)methyl]-3,5-dimethylpyridin-1-ium;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.2BrH/c1-12-5-13(2)8-16(7-12)11-17-9-14(3)6-15(4)10-17;;/h5-10H,11H2,1-4H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWZFBUUZITTH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C[N+]2=CC(=CC(=C2)C)C)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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